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Introduction
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-

gp) or multidrug resistance protein 1 (MDR1), is a crucial ATP-dependent efflux transporter.[1]

[2][3] It is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain

barrier, the kidney, and the liver, where it plays a significant role in drug absorption, distribution,

and elimination by actively pumping a wide variety of xenobiotics out of cells.[3][4][5]

Consequently, determining whether a drug candidate is a substrate of ABCB1 is a critical step

in early drug discovery and development. Overexpression of ABCB1 is also a major

mechanism of multidrug resistance in cancer cells.[6][7][8]

The ABCB1 cell permeability assay, typically utilizing Madin-Darby canine kidney cells

transfected with the human MDR1 gene (MDCK-MDR1), provides a robust in vitro model to

assess the potential for active efflux of a compound.[9][10][11][12] This document provides a

detailed, step-by-step guide for conducting this assay, including data analysis and

interpretation.

Principle of the Assay
The assay measures the bidirectional transport of a test compound across a polarized

monolayer of MDCK-MDR1 cells cultured on a semi-permeable membrane.[10][13] The

transport is quantified in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A)
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directions. A significantly higher rate of transport in the B-A direction compared to the A-B

direction, indicated by an efflux ratio (ER) greater than 2, suggests that the compound is

actively transported by an efflux pump, in this case, ABCB1.[12] The inclusion of a known

ABCB1 inhibitor can be used to confirm that the observed efflux is specifically mediated by this

transporter.[14]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ABCB1-mediated efflux and the general

workflow of the cell permeability assay.
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Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
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ABCB1-IN-1 Cell Permeability Assay Workflow
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Caption: Step-by-step experimental workflow for the ABCB1 permeability assay.
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Experimental Protocols
Materials and Reagents

MDCK-MDR1 cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

HEPES buffer

Test compound and control compounds (see Table 1)

ABCB1 inhibitor (e.g., Verapamil or Cyclosporine A)

Lucifer Yellow

Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

LC-MS/MS system

Protocol 1: Cell Culture and Seeding
Cell Culture: Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Seeding: Three to five days prior to the transport experiment, seed the MDCK-MDR1 cells

onto the apical side of the Transwell inserts at a density of approximately 0.34 x 10^6

cells/cm².[15]
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Monolayer Formation: Change the culture medium every 48 hours until a confluent

monolayer is formed. This typically takes 3-5 days.[14][15]

Protocol 2: Monolayer Integrity Assessment (TEER)
Equilibration: Before measurement, allow the culture plates to equilibrate to room

temperature for 15-20 minutes, as TEER is temperature-sensitive.[4]

Sterilization: Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry

completely. Rinse with sterile HBSS before use.[4]

Measurement: Place the shorter electrode in the apical chamber and the longer electrode in

the basolateral chamber, ensuring the electrodes are perpendicular to the cell monolayer.[4]

[16]

Recording: Record the resistance value in ohms (Ω). Also, measure the resistance of a blank

insert with medium but without cells.

Calculation: Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²)

= (Resistance_measured - Resistance_blank) x Membrane Area (cm²)[4] Note: A TEER

value greater than 600 Ω·cm² for MDCK-MDR1 cells generally indicates a tight and confluent

monolayer suitable for the assay.[14]

Protocol 3: Bidirectional Permeability Assay
Compound Preparation: Prepare stock solutions of the test compound and controls in

DMSO. On the day of the experiment, dilute the stock solutions in pre-warmed transport

buffer (HBSS with 25 mM HEPES, pH 7.4) to the final desired concentration (e.g., 10 µM).

[15][17] The final DMSO concentration should be less than 1%.[1] For inhibition studies,

prepare a solution containing the test compound and a known ABCB1 inhibitor (e.g., 10 µM

Verapamil).

Washing: Gently wash the cell monolayers twice with pre-warmed transport buffer.

Assay Initiation (A-B Transport):

Add the test compound solution to the apical (donor) compartment.
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Add fresh transport buffer to the basolateral (receiver) compartment.

Assay Initiation (B-A Transport):

Add the test compound solution to the basolateral (donor) compartment.

Add fresh transport buffer to the apical (receiver) compartment.

Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined

period, typically 60 to 120 minutes.[15][18]

Sampling: At the end of the incubation period, collect samples from both the donor and

receiver compartments for analysis.

Monolayer Integrity Post-Assay (Optional but Recommended): After the transport

experiment, the integrity of the monolayer can be re-confirmed by measuring the flux of a low

permeability marker like Lucifer Yellow.

Protocol 4: Sample Analysis and Data Calculation
Quantification: Analyze the concentration of the test compound in the collected samples

using a validated LC-MS/MS method.[9][11][19]

Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the

following equation: Papp = (dQ/dt) / (A * C₀)[14][20][21] Where:

dQ/dt is the rate of drug transport (µmol/s or mg/s).

A is the surface area of the membrane (cm²).

C₀ is the initial concentration of the drug in the donor compartment (µmol/mL or mg/mL).

Calculate Efflux Ratio (ER): The ER is calculated as the ratio of the Papp value in the B-A

direction to the Papp value in the A-B direction: ER = Papp (B-A) / Papp (A-B)[10][19][20]

Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
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Table 1: Permeability Classification and Control Compound Data

Compound Classification
Transport
Mechanism

Expected Papp
(A-B) (x 10⁻⁶
cm/s)

Expected
Efflux Ratio

Propranolol
High

Permeability
Passive Diffusion > 5 ~1

Atenolol Low Permeability Paracellular < 1 ~1

Digoxin
ABCB1

Substrate
Active Efflux Low > 2

Test Compound TBD TBD TBD TBD

Note: Expected values can vary between laboratories. The values provided are for general

guidance.[14][22][23]

Table 2: ABCB1 Inhibitor Data

Inhibitor Known IC₅₀ Test Concentration
Effect on Test
Compound ER

Verapamil 2.6 - 4.08 µM 10 µM TBD

Cyclosporine A 1.16 - 7.2 µM 10 µM TBD

ABCB1-IN-1 TBD TBD TBD

IC₅₀ values are dependent on the cell line and substrate used.[2][5][24]

Interpretation of Results:

Papp (A-B) Value: This value indicates the rate of absorption. A higher Papp (A-B) suggests

better passive permeability.

High Permeability: Papp ≥ 3.0 x 10⁻⁶ cm/s[18]
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Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s[18]

Efflux Ratio (ER): This value indicates the extent of active efflux.

ER > 2: The compound is likely a substrate of an efflux transporter (ABCB1 in this model).

[20]

ER ≈ 1: No significant efflux is observed.

Inhibitor Effect: If the ER is significantly reduced (approaches 1) in the presence of a specific

ABCB1 inhibitor, it confirms that the compound is a substrate of ABCB1.

Conclusion
The ABCB1 cell permeability assay using MDCK-MDR1 cells is a valuable tool in drug

development for identifying compounds that are substrates of the P-gp efflux transporter. This

information is critical for predicting a drug's oral absorption, its ability to cross the blood-brain

barrier, and its potential for drug-drug interactions. By following the detailed protocols outlined

in this document, researchers can obtain reliable and reproducible data to guide lead

optimization and candidate selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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